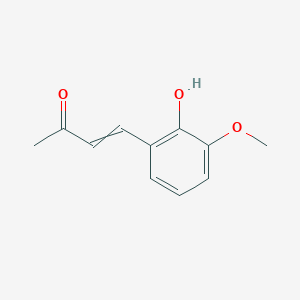
4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one, also known as dehydrozingerone, is a phenolic compound with the molecular formula C11H12O3. It is structurally related to curcumin and is found in ginger. This compound is known for its antioxidant, anti-inflammatory, and antimicrobial properties .
准备方法
Synthetic Routes and Reaction Conditions
4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one can be synthesized through the aldol condensation reaction. This involves the reaction of p-anisaldehyde with acetone in the presence of a base such as potassium hydroxide. The reaction mixture is stirred and then precipitated with water to obtain the product .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
化学反应分析
Types of Reactions
4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
科学研究应用
4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antimicrobial effects.
Industry: It is used in the formulation of cosmetics and food additives due to its beneficial properties.
作用机制
The mechanism of action of 4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Action: It disrupts microbial cell membranes and inhibits their growth.
相似化合物的比较
4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one is unique compared to other similar compounds due to its specific structural features and properties. Similar compounds include:
Curcumin: Found in turmeric, known for its anti-inflammatory and antioxidant properties.
Zingerone: Another compound found in ginger, with similar antioxidant and antimicrobial effects.
属性
CAS 编号 |
50355-43-6 |
|---|---|
分子式 |
C11H12O3 |
分子量 |
192.21 g/mol |
IUPAC 名称 |
4-(2-hydroxy-3-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O3/c1-8(12)6-7-9-4-3-5-10(14-2)11(9)13/h3-7,13H,1-2H3 |
InChI 键 |
JAVAMUGNEBFMHD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C=CC1=C(C(=CC=C1)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(Carboxymethyl)carbamoyl]phenylalanine](/img/structure/B14666758.png)

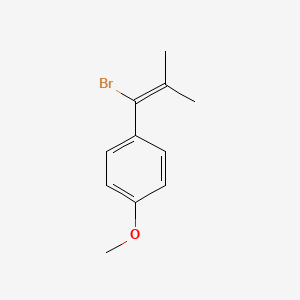
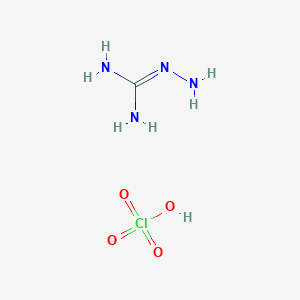
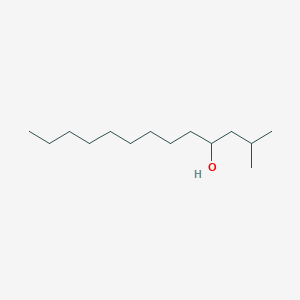
![1-[(2R,4S)-4-Fluoro-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14666779.png)
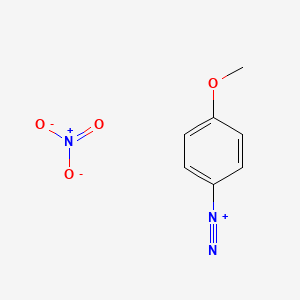
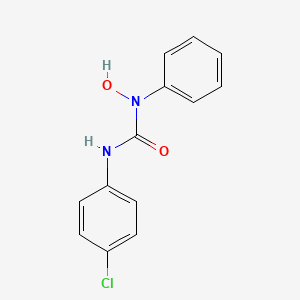
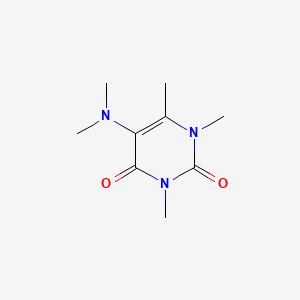
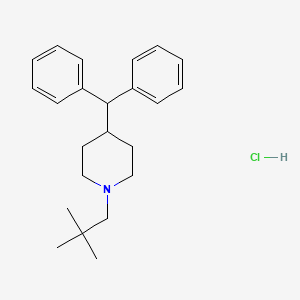
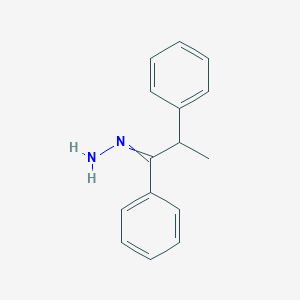
![5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole](/img/structure/B14666824.png)

